molecular formula C20H22N2O2S B2900072 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-98-0

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

Cat. No. B2900072
CAS RN: 900004-98-0
M. Wt: 354.47
InChI Key: GZBZBTKSSKBKKG-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a chemical compound that is part of a class of molecules known as benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . This specific compound has been synthesized and characterized in the context of anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds contain a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the muscarinic 4 (m4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

It’s worth noting that similar compounds have been found to act as positive allosteric modulators of the m4 receptor . This means they enhance the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the signal transduction process.

Pharmacokinetics

A similar compound, ml293, has been found to exhibit excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability and can effectively reach its target site of action in the brain.

properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBZBTKSSKBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

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